N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Catalog No.
S3074172
CAS No.
863670-33-1
M.F
C22H17N3O
M. Wt
339.398
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-car...

CAS Number

863670-33-1

Product Name

N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

IUPAC Name

N-(4-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

Molecular Formula

C22H17N3O

Molecular Weight

339.398

InChI

InChI=1S/C22H17N3O/c1-15-6-8-17(9-7-15)24-22(26)19-14-21(16-10-12-23-13-11-16)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26)

InChI Key

DEGVXZZBCFHOPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

solubility

not available

Methods of Application or Experimental Procedures

The synthesis involves using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids are crucial in this process, as they selectively catalyze the formation of six-membered heterocycles through [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .

N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a pyridine ring and a carboxamide functional group. The molecular formula of this compound is C22H18N3OC_{22}H_{18}N_3O, and it features a 4-methylphenyl substituent, contributing to its distinctive chemical properties. The quinoline moiety is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development.

The chemical reactivity of N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can be explored through various reactions:

  • Oxidation: This can lead to the formation of quinoline derivatives or carboxylic acids.
  • Reduction: Reduction reactions can yield amines or other nitrogen-containing derivatives.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups at the quinoline or pyridine rings.

N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits significant biological activity, particularly as an anticancer agent. It has been investigated for its potential to inhibit specific enzymes and interact with DNA, which may disrupt cellular processes such as replication and transcription. Such interactions suggest that this compound could serve as a lead candidate in cancer therapeutics . Additionally, its structural features may also contribute to antimicrobial properties, although more research is needed to fully elucidate these effects.

The synthesis of N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves several key steps:

  • Formation of the Quinoline Core: This is often achieved through cyclization reactions involving 2-aminoaryl ketones and appropriate reagents.
  • Amidation: The carboxamide group is introduced via amidation reactions using coupling agents such as N,N’-dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high yield and purity.

N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new anticancer agents and other therapeutic compounds.
  • Biochemical Research: The compound is used in studies investigating enzyme inhibition and DNA interactions.
  • Material Science: Its unique optical properties make it suitable for applications in organic electronics and photonic devices.

Studies on the interactions of N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide with biological targets reveal that it can bind effectively to enzyme active sites, potentially inhibiting their function. Furthermore, its ability to intercalate into DNA suggests that it may disrupt normal cellular processes, leading to apoptosis in cancer cells. These interaction studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural similarities with N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamideContains piperidine; similar quinoline corePotential anticancer activity
N-phenyl-2-(pyridin-4-ylcarbonyl)hydrazine carboxamideHydrazine derivative; lacks quinoline coreAntimicrobial properties
Quinolinyl-pyrazolesPyrazole substituent; different nitrogen heterocyclesAntiparasitic activity

Uniqueness: The presence of both the quinoline core and the pyridin-4-ylmethyl group in N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide distinguishes it from these similar compounds. This specific combination may confer unique pharmacological properties, making it a valuable candidate for further research in drug development .

XLogP3

4

Dates

Last modified: 08-18-2023

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